molecular formula C23H15Br2N3 B5025577 3-[5-(2-bromophenyl)-4-(4-bromophenyl)-1H-imidazol-2-yl]-1H-indole

3-[5-(2-bromophenyl)-4-(4-bromophenyl)-1H-imidazol-2-yl]-1H-indole

Cat. No. B5025577
M. Wt: 493.2 g/mol
InChI Key: RQEBXVUAXNIDSD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecule contains an indole group, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. Attached to this is an imidazole ring, another heterocyclic compound which contains two nitrogen atoms. The presence of the bromophenyl groups will likely have a significant impact on the molecule’s reactivity and properties .


Chemical Reactions Analysis

The bromine atoms on the bromophenyl groups are likely sites of reactivity, as they can be replaced by other groups in a substitution reaction. The nitrogen atoms in the imidazole ring could also potentially act as a base or nucleophile .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of the bromophenyl and imidazole groups. For example, the bromine atoms could potentially increase the compound’s density and boiling point .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. The presence of bromine atoms suggests that it could be harmful if ingested or if it comes into contact with the skin or eyes .

properties

IUPAC Name

3-[5-(2-bromophenyl)-4-(4-bromophenyl)-1H-imidazol-2-yl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15Br2N3/c24-15-11-9-14(10-12-15)21-22(17-6-1-3-7-19(17)25)28-23(27-21)18-13-26-20-8-4-2-5-16(18)20/h1-13,26H,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQEBXVUAXNIDSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C3=NC(=C(N3)C4=CC=CC=C4Br)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15Br2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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